molecular formula C19H21NO5 B13490987 ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate CAS No. 159328-48-0

ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate

Cat. No.: B13490987
CAS No.: 159328-48-0
M. Wt: 343.4 g/mol
InChI Key: HZDKMGNFWBZGEY-DLBZAZTESA-N
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Description

Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:

    Protection of the amino group: Using benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group.

    Formation of the ester: Esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

    Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Final deprotection: Removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:

    Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Lacks the benzyloxycarbonyl protecting group.

    Ethyl (2R,3S)-3-{[(methoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    Ethyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Properties

CAS No.

159328-48-0

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl (2R,3S)-2-hydroxy-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H21NO5/c1-2-24-18(22)17(21)16(15-11-7-4-8-12-15)20-19(23)25-13-14-9-5-3-6-10-14/h3-12,16-17,21H,2,13H2,1H3,(H,20,23)/t16-,17+/m0/s1

InChI Key

HZDKMGNFWBZGEY-DLBZAZTESA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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